
1,4-Methanoanthracene-9,10-dione, 1,2,3,4-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Methanoanthracene-9,10-dione, 1,2,3,4-tetrahydro- is a chemical compound with the molecular formula C15H12O2 and a molecular weight of 224.2546 g/mol . This compound is characterized by its unique structure, which includes a methano bridge and a tetrahydro configuration. It is also known by its CAS Registry Number 5821-57-8 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Methanoanthracene-9,10-dione, 1,2,3,4-tetrahydro- can be synthesized through a Diels-Alder reaction involving 1,4-naphthoquinone and cyclopentadiene . The reaction typically requires reflux conditions for approximately 12 hours, followed by cooling and concentration via rotary evaporation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Diels-Alder reaction remains a fundamental approach for its synthesis, potentially scalable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Methanoanthracene-9,10-dione, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracene compounds.
Applications De Recherche Scientifique
1,4-Methanoanthracene-9,10-dione, 1,2,3,4-tetrahydro- has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Methanoanthracene-9,10-dione, 1,2,3,4-tetrahydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, influencing cellular pathways and biochemical processes. Its effects are mediated through the formation of reactive oxygen species (ROS) and the modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,4a,9a-Tetrahydro-1,4-methanoanthracene-9,10-dione: Similar in structure but may have different substituents.
1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione: Contains a methyl group at the 4a position.
1,4,4a,9a-Tetrahydro-1,4-methanoanthraquinone: Another closely related compound with slight structural variations.
Uniqueness
1,4-Methanoanthracene-9,10-dione, 1,2,3,4-tetrahydro- is unique due to its specific methano bridge and tetrahydro configuration, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
5821-57-8 |
|---|---|
Formule moléculaire |
C15H12O2 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
tetracyclo[10.2.1.02,11.04,9]pentadeca-2(11),4,6,8-tetraene-3,10-dione |
InChI |
InChI=1S/C15H12O2/c16-14-10-3-1-2-4-11(10)15(17)13-9-6-5-8(7-9)12(13)14/h1-4,8-9H,5-7H2 |
Clé InChI |
IVURNAYIUXKZSY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1C3=C2C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11942543.png)
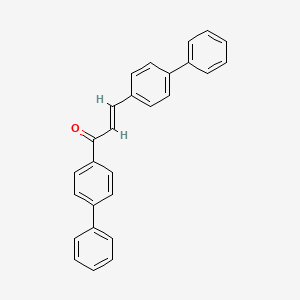
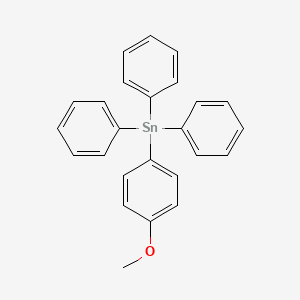
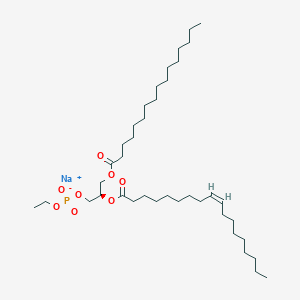
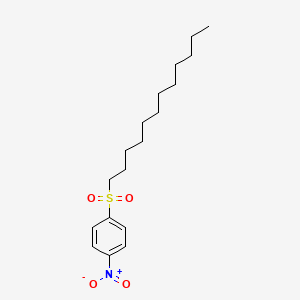

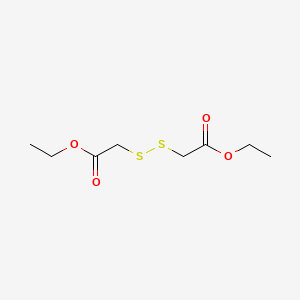
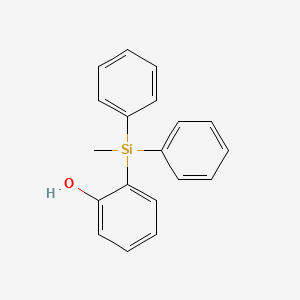



![4-chloro-N'-[(Z)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11942604.png)
![4b-Bromo-4b,9b-dihydroindeno[2,1-a]indene-5,10-dione](/img/structure/B11942616.png)
